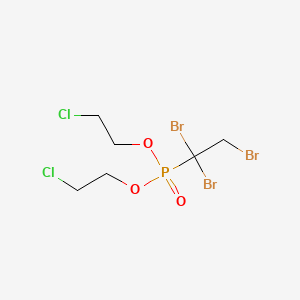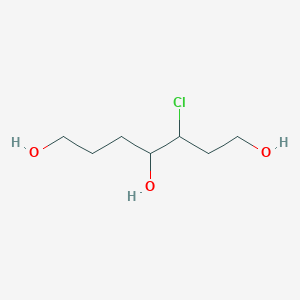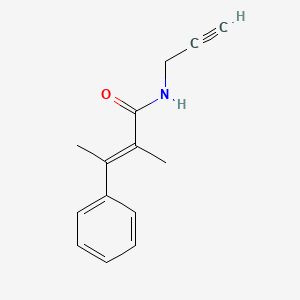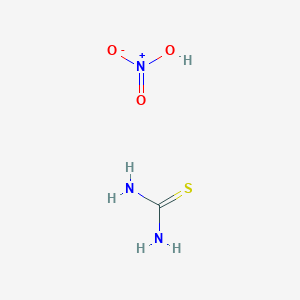
Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate is an organophosphorus compound characterized by the presence of both chloroethyl and tribromoethyl groups attached to a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate typically involves the reaction of 2-chloroethanol with phosphorus trichloride, followed by the addition of 1,1,2-tribromoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+2ClCH2CH2OH→(ClCH2CH2O)2PCl+2HCl
(ClCH2CH2O)2PCl+Br3CCH2OH→(ClCH2CH2O)2P(OCH2CBr3)+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl and tribromoethyl groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The phosphonate ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted phosphonates.
Oxidation: Formation of phosphonic acids or phosphine oxides.
Reduction: Formation of reduced phosphonates.
Hydrolysis: Formation of phosphonic acids and corresponding alcohols.
Aplicaciones Científicas De Investigación
Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target and the conditions of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-chloroethyl) phosphate
- Bis(2-chloroethyl) ether
- Bis(2-chloroethyl) sulfide
Uniqueness
Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate is unique due to the presence of both chloroethyl and tribromoethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
57415-87-9 |
|---|---|
Fórmula molecular |
C6H10Br3Cl2O3P |
Peso molecular |
471.73 g/mol |
Nombre IUPAC |
1-[bis(2-chloroethoxy)phosphoryl]-1,1,2-tribromoethane |
InChI |
InChI=1S/C6H10Br3Cl2O3P/c7-5-6(8,9)15(12,13-3-1-10)14-4-2-11/h1-5H2 |
Clave InChI |
RCYLEDGLRFDBPH-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)OP(=O)(C(CBr)(Br)Br)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)


![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)


![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)


![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)



